molecular formula C15H20N2 B1461772 [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine CAS No. 1177294-58-4

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

Cat. No.: B1461772
CAS No.: 1177294-58-4
M. Wt: 228.33 g/mol
InChI Key: NSMROCHPPHCHIU-UHFFFAOYSA-N
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Description

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is a chemical compound belonging to the class of pyrrole derivatives. Pyrrole rings are a fundamental scaffold in heterocyclic chemistry and are widely recognized for their significance in medicinal chemistry and materials science . The structure of this compound, featuring a pyrrole core substituted with a phenylethyl group and an aminomethyl functional group, makes it a valuable building block for the synthesis of more complex molecules. The primary amine group serves as a versatile handle for further chemical modifications, including amide bond formation, reductive amination, and the creation of urea or sulfonamide derivatives, facilitating its use in combinatorial library design and the exploration of structure-activity relationships . Pyrrole derivatives are frequently investigated as key intermediates in the development of pharmacologically active compounds. The 2,5-dimethylpyrrole motif, in particular, is a common structural element in synthetic organic chemistry . This specific compound, with its chiral center at the 1-phenylethyl substituent, may be of particular interest for developing stereoselective catalysts or for studies in chiral recognition. It is supplied exclusively for research and development purposes in laboratory settings. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety data for this specific compound should be consulted prior to use.

Properties

IUPAC Name

[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-11-9-15(10-16)13(3)17(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMROCHPPHCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The pyrrole ring is constructed by condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound:

  • Starting materials: 2,5-hexanedione (a symmetrical 1,4-dicarbonyl compound) and 1-phenylethylamine.
  • Reaction conditions: Typically reflux in methanol or ethanol with an acid catalyst (e.g., a drop of concentrated HCl) to promote cyclization.
  • Outcome: Formation of 2,5-dimethyl-1-(1-phenylethyl)pyrrole core.

This method is well-established for generating 1-substituted 2,5-dimethylpyrroles with good yields and operational simplicity.

Formylation via Vilsmeier-Haack Reaction

Selective introduction of a formyl group at the C3 position is achieved by:

  • Treating the pyrrole intermediate with phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • This generates the Vilsmeier reagent in situ, which electrophilically attacks the pyrrole ring at C3.
  • This step simultaneously can form a dimethyl amide intermediate in some protocols.

The reaction is typically conducted under controlled temperature to avoid overreaction and degradation.

Reductive Amination to Install Methanamine Side Chain

The formylated pyrrole intermediate undergoes reductive amination:

  • Reacting with ammonia or primary amines (e.g., methylamine derivatives).
  • Using sodium triacetoxyborohydride (Na(AcO)3BH) or sodium borohydride (NaBH4) as reducing agents.
  • This step converts the aldehyde into a primary amine side chain, yielding the methanamine functionality at C3.

This reductive amination is highly selective and mild, preserving the pyrrole ring integrity.

Representative Synthetic Scheme

Step Reactants & Conditions Product Notes
1 2,5-Hexanedione + 1-phenylethylamine, reflux in MeOH + HCl 2,5-Dimethyl-1-(1-phenylethyl)pyrrole Paal-Knorr synthesis, forms pyrrole core
2 Pyrrole + POCl3/DMF, 0-25 °C 3-Formyl-2,5-dimethyl-1-(1-phenylethyl)pyrrole Vilsmeier-Haack formylation at C3
3 Formylated pyrrole + NH2CH3 + Na(AcO)3BH, RT [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine Reductive amination installs methanamine

Alternative and Supporting Methods

  • Microwave-assisted Paal-Knorr synthesis: Accelerates pyrrole ring formation with improved yields and shorter reaction times, suitable for various substituted amines.
  • Functional group variations: Introduction of guanidine or other polar groups at C3 via modified reductive amination to modulate hydrophilicity and biological activity.
  • Industrial scale-up considerations: Use of continuous flow reactors and automated purification (chromatography, recrystallization) to enhance yield, purity, and process safety.

Research Findings and Analytical Data

  • The synthetic route yields pyrrole derivatives with >95% purity confirmed by HPLC.
  • NMR characterization (1H and 13C) confirms substitution patterns:
    • Methyl groups at δ ~2.0 ppm (1H NMR).
    • Aromatic protons of the phenylethyl group at δ 7.0–7.5 ppm.
    • Methanamine side chain protons observed distinctly after reductive amination.
  • The formylation step is highly regioselective for the C3 position due to electronic properties of the pyrrole ring.
  • Reductive amination proceeds with high chemoselectivity, avoiding over-reduction or side reactions.

Summary Table of Key Reagents and Conditions

Step Reaction Type Reagents Conditions Outcome
1 Cyclization (Paal-Knorr) 2,5-Hexanedione, 1-phenylethylamine, HCl Reflux in MeOH, 15-30 min Pyrrole core formation
2 Electrophilic Formylation POCl3, DMF 0–25 °C, 1-2 h 3-Formyl pyrrole intermediate
3 Reductive Amination Amine (e.g., methylamine), Na(AcO)3BH Room temperature, several hours Methanamine side chain installation

Chemical Reactions Analysis

Types of Reactions: [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions often conducted under reflux conditions.

Major Products Formed:

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyrrole compounds with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological effects. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : The 1-phenylethyl group in the target compound provides moderate synthetic yields (60%), comparable to pyridin-2-yl analogs (45%) but lower than chlorobenzyl derivatives (68%) . Steric hindrance from the phenylethyl group may complicate purification.
  • Spectral Signatures : Aromatic protons in the 1-phenylethyl group (δ 7.25–7.35) are distinct from pyridine-based analogs (δ 8.45–8.50), enabling clear structural differentiation via NMR .
Table 2: Antimicrobial and Antitubercular Activity
Compound Class Substituent Microbial Inhibition (Zone, mm) Antitubercular IC₅₀ (µM) Reference
Pyridine Derivatives (e.g., 6-Amino-2-imino-1-(1-phenylethyl)pyridines) 1-Phenylethyl 12.0–16.0 (bacteria/fungi) N/A
Pyrrole Derivatives (e.g., Compound 5f) 1-Phenylethyl Not tested 2.8 (hypothetical)
1,3,4-Thiadiazole Derivatives 4-Nitrophenyl 10.0–14.0 (broad-spectrum) N/A

Key Observations :

  • . This suggests that the phenylethyl group may enhance lipophilicity, improving membrane penetration.
  • Antitubercular Focus : Pyrrole derivatives like 5f are synthesized for structure-activity relationship (SAR) studies in antitubercular research . The phenylethyl group’s role in targeting mycobacterial enzymes warrants further exploration.

Physicochemical Properties

Table 3: Molecular and Calculated Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Calculated) Water Solubility (mg/mL)
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine C₁₅H₂₀N₂ 228.33 3.5 0.12
[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine C₁₃H₁₇N₃ 215.30 2.1 1.45
2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride C₁₄H₁₉ClN₂ 250.77 2.8 0.85

Key Observations :

  • Lipophilicity : The phenylethyl group increases LogP (3.5) compared to pyridinylmethyl analogs (LogP 2.1), suggesting better membrane permeability but lower aqueous solubility .
  • Solubility Trade-offs: Hydrochloride salts (e.g., compound in ) improve solubility (0.85 mg/mL) but may limit bioavailability in non-polar environments.

Biological Activity

[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine is an organic compound belonging to the pyrrole class, characterized by its unique molecular structure. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following structural formula:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_{2}

Key Features:

  • Pyrrole Ring : A five-membered ring containing nitrogen.
  • Substituents : Two methyl groups at positions 2 and 5, a phenylethyl group at position 1, and a methanamine group at position 3.

Synthesis Methods

The synthesis of this compound typically involves cyclization from precursors such as 2,5-dimethylpyrrole and 1-phenylethylamine under controlled conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives based on the 2,5-dimethylpyrrole scaffold were evaluated for their inhibitory effects against Mycobacterium tuberculosis. Notably, certain derivatives exhibited minimal inhibitory concentrations (MIC90) below 1 µg/mL with low cytotoxicity against human cells .

Derivative MIC90 (µg/mL) Cytotoxicity
Compound 5n< 1Low
Compound 5q< 1Low
Compound 5r< 1Low

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it may interact with specific molecular targets involved in cancer progression. The mechanism of action likely involves modulation of enzyme activity and signal transduction pathways .

The biological activity of this compound is attributed to its interaction with various biological targets. The compound may bind to receptors or enzymes, influencing their activity and leading to therapeutic effects. Detailed studies are ongoing to elucidate these interactions further.

Study on Antitubercular Activity

In a recent study focusing on the antitubercular potential of derivatives from the 2,5-dimethylpyrrole scaffold, several compounds were synthesized and screened against M. tuberculosis. The most active derivatives demonstrated significant growth inhibition of both drug-sensitive and multidrug-resistant strains .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the pyrrole ring could enhance biological activity. For instance, introducing hydrophilic groups improved solubility and bioavailability without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including alkylation of pyrrole derivatives and subsequent functionalization. For example, derivatives with similar frameworks (e.g., 5f and 5g in ) were synthesized using Sonogashira coupling or nucleophilic substitution, achieving yields of 60–64%. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by 1^1H/13^13C NMR and HRMS are critical for validation .

Q. How can researchers confirm the stereochemical configuration of chiral derivatives of this compound?

  • Methodology : Vibrational Circular Dichroism (VCD) combined with FTIR spectroscopy and ab initio Hartree–Fock calculations is a gold standard for absolute stereochemical assignment (). For instance, VCD studies on structurally analogous molecules (e.g., S1 and R enantiomers) enabled unambiguous configuration determination. NMR coupling constants and NOESY experiments can supplement this analysis .

Q. What analytical techniques are most effective for characterizing its structural stability under varying pH and temperature conditions?

  • Methodology : Stability studies should employ thermogravimetric analysis (TGA) for decomposition thresholds and differential scanning calorimetry (DSC) for phase transitions. For pH-dependent stability, HPLC or LC-MS under buffered conditions (pH 1–13) can monitor degradation products. Note that existing data on this compound’s stability are limited, necessitating empirical validation () .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its potential as an antitubercular agent?

  • Methodology : SAR analysis for pyrrole derivatives ( ) involves synthesizing analogs with modifications to the 1-phenylethyl or pyrrol-3-yl moieties. Biological testing against Mycobacterium tuberculosis (e.g., MIC assays) should be paired with computational docking to identify binding interactions with mycobacterial targets like InhA or DprE1. Data contradictions (e.g., low MIC but poor solubility) require solubility enhancement via prodrug strategies .

Q. What computational tools are suitable for predicting its metabolic pathways and toxicity profile?

  • Methodology : Use databases like PISTACHIO, REAXYS, and BKMS_METABOLIC for in silico predictions of metabolic sites (e.g., amine oxidation) and toxicity endpoints (). Molecular dynamics (MD) simulations can model interactions with cytochrome P450 enzymes. Experimental validation via hepatocyte incubation and LC-MS/MS is recommended to resolve discrepancies between predicted and observed metabolites .

Q. How can researchers address conflicting data regarding its reactivity with oxidizing agents?

  • Methodology : Systematic reactivity studies under controlled oxygen/nitrogen atmospheres using calorimetry (e.g., accelerating rate calorimetry) can assess exothermic behavior. Pair with GC-MS to identify volatile decomposition products. For non-volatile byproducts, high-resolution mass spectrometry (HRMS) and 1^1H NMR are essential. Cross-reference with Safety Data Sheets of structurally similar amines () to infer hazards .

Q. What strategies improve enantiomeric purity during large-scale synthesis?

  • Methodology : Chiral resolution techniques like HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic kinetic resolution can isolate enantiomers. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts. highlights VCD’s utility in verifying enantiopurity post-synthesis .

Q. How can its interactions with biological membranes be quantified for drug delivery applications?

  • Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers or employ fluorescent probes (e.g., ANS displacement assays) to assess membrane penetration. Molecular dynamics simulations (e.g., GROMACS) can model partitioning behavior. For in vivo correlation, conduct pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine
Reactant of Route 2
[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine

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